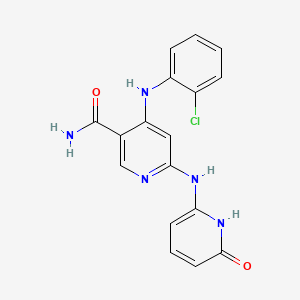
Jak-IN-29
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jak-IN-29 is a potent inhibitor of Janus kinases (JAK), a family of enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors. These pathways are involved in numerous cellular processes, including cell growth, differentiation, and immune responses. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases, as well as certain types of cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Jak-IN-29 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its inhibitory activity against JAK enzymes. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Jak-IN-29 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: This compound can undergo substitution reactions, where specific atoms or groups are replaced with others to enhance its activity or modify its properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship and to identify more potent and selective inhibitors .
Aplicaciones Científicas De Investigación
Jak-IN-29 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK-STAT signaling pathway and to develop new inhibitors with improved properties.
Biology: Employed in cell-based assays to investigate the role of JAK enzymes in various cellular processes, such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as certain types of cancers, including hematological malignancies
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing
Mecanismo De Acción
Jak-IN-29 exerts its effects by inhibiting the activity of Janus kinases, which are key components of the JAK-STAT signaling pathway. This pathway transmits signals from extracellular cytokines and growth factors to the cell nucleus, where they regulate gene expression. By inhibiting JAK enzymes, this compound disrupts this signaling cascade, leading to the suppression of pro-inflammatory cytokine production and the modulation of immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Ruxolitinib: A selective inhibitor of JAK1 and JAK2, used in the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: Inhibits JAK1, JAK2, and JAK3, and is used for treating rheumatoid arthritis and psoriatic arthritis.
Baricitinib: A JAK1 and JAK2 inhibitor, approved for the treatment of rheumatoid arthritis.
Fedratinib: Selectively inhibits JAK2 and is used for treating myelofibrosis
Uniqueness of Jak-IN-29
This compound is unique due to its specific inhibitory profile and its potential to target multiple JAK family members with high potency. This broad-spectrum inhibition makes it a valuable tool for studying the JAK-STAT pathway and for developing new therapeutic strategies for diseases involving dysregulated JAK signaling .
Propiedades
Fórmula molecular |
C17H14ClN5O2 |
|---|---|
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
4-(2-chloroanilino)-6-[(6-oxo-1H-pyridin-2-yl)amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H14ClN5O2/c18-11-4-1-2-5-12(11)21-13-8-15(20-9-10(13)17(19)25)22-14-6-3-7-16(24)23-14/h1-9H,(H2,19,25)(H3,20,21,22,23,24) |
Clave InChI |
PYJOHIHCMNCVLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC2=CC(=NC=C2C(=O)N)NC3=CC=CC(=O)N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















